(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Description
This compound belongs to the family of fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivatives, widely used in peptide synthesis due to the Fmoc group’s stability under basic conditions and ease of removal . The (2S,3S) stereochemistry indicates a hydroxyl group at position 2 and a fluorophenyl substituent at position 2.
Properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-15-7-5-6-14(12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQXXAESIAQAK-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)F)[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719307 | |
| Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217603-27-4 | |
| Record name | rel-(αR,βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-fluoro-α-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217603-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Fmoc-3-amino-2-hydroxy-3-(3-fluorophenyl)propanoic acid, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H23FNO6
- Molecular Weight : 433.45 g/mol
- CAS Number : 959576-00-2
Structural Representation
The structure features a fluorophenyl group, a hydroxypropanoic acid backbone, and a fluorenylmethoxycarbonyl protecting group. This configuration is crucial for its interaction with biological targets.
The biological activity of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is primarily attributed to its ability to modulate specific biochemical pathways. It acts as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting pathways related to cell signaling and proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
In these studies, the compound showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective effects. Research indicates that (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid may protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy Study :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay was employed to assess cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Neuroprotection in Animal Models :
- Objective : To assess protective effects against neurotoxicity.
- Methodology : Rodent models were treated with the compound prior to exposure to neurotoxic agents.
- Results : Significant reduction in markers of neuronal damage was observed compared to control groups.
Data Table: Biological Activities Summary
| Activity Type | Assay Type | Target Cells/Models | IC50/Observations |
|---|---|---|---|
| Antitumor | MTT Assay | Breast Cancer Cell Lines | Low micromolar range |
| Neuroprotection | Rodent Model | Neuronal Cells | Reduced markers of damage |
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized as a building block for peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method is crucial for producing peptides with high purity and yield, which are essential in pharmaceutical research.
Drug Development
Research has shown that derivatives of this compound exhibit potential therapeutic effects. For example:
- Anticancer Activity : Some studies suggest that peptides synthesized using this compound can inhibit cancer cell proliferation, particularly in breast and prostate cancers.
- Antiviral Properties : There is ongoing research into the antiviral applications of such compounds, especially regarding their ability to interfere with viral replication mechanisms.
Bioconjugation
The compound can be used in bioconjugation processes where peptides are linked to various biomolecules (like antibodies or drugs) to enhance their efficacy and specificity. This application is particularly relevant in targeted therapy approaches.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Properties | A study demonstrated that peptides derived from this compound showed significant inhibition of tumor growth in xenograft models of breast cancer. |
| 2 | Antiviral Efficacy | Research indicated that Fmoc-protected amino acids could inhibit the replication of certain viruses by disrupting their protein synthesis pathways. |
| 3 | Bioconjugation Techniques | A novel method was developed using this compound to create targeted delivery systems for chemotherapeutic agents, enhancing their therapeutic index while reducing side effects. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substituent on the phenyl ring, which directly impacts physicochemical properties and biological interactions:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects : The p-tolyl group () introduces greater steric hindrance than 3-fluorophenyl, which may affect peptide chain folding .
- Solubility : Hydroxyl-containing analogs (e.g., 3-hydroxyphenyl in ) exhibit better aqueous solubility, whereas fluorinated or difluoromethylated derivatives () are more lipophilic .
Stereochemical and Functional Group Modifications
- (S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid (): Replacing phenyl with thiophene introduces sulfur-based interactions, useful in designing peptides with altered conformational flexibility .
- (R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid (): The (R)-configuration and dual fluorine atoms create distinct chiral environments, impacting enantioselective binding in assays .
Research Implications
- Drug Design: The 3-fluorophenyl group in the target compound may improve bioavailability compared to non-fluorinated analogs, as seen in studies of fluorinated kinase inhibitors .
- Cross-Reactivity: Immunoassays using antibodies against Fmoc-amino acids may show cross-reactivity with structurally similar compounds, necessitating stringent validation to avoid false positives .
Preparation Methods
Stereoselective Alkylation Using Chiral Nickel(II) Complexes
Reaction Design and Mechanism
The gram-scale asymmetric synthesis of fluorinated amino acids, as reported by ChemRxiv, provides a template for constructing the (2S,3S) configuration. A chiral nickel(II) complex coordinates to a glycine-derived Schiff base, enabling stereocontrol during alkylation with 3-fluorobenzyl electrophiles. The nickel center directs the nucleophilic attack to yield the desired diastereomer.
Key Steps:
- Schiff Base Formation : Glycine reacts with a chiral nickel(II) complex to form a planar intermediate.
- Alkylation : 3-Fluorobenzyl iodide undergoes nucleophilic substitution, with the nickel complex enforcing (2S,3S) stereochemistry.
- Hydrolysis and Fmoc Protection : Acidic hydrolysis releases the amino acid, followed by Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and triethylamine.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Resin Functionalization and Coupling
The ECU scholarship document outlines Fmoc-based SPPS principles, which can be adapted for this compound:
- Resin Loading : Wang resin is functionalized with a hydroxymethyl linker.
- Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group from the initial amino acid.
- Coupling : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxylic acid of the fluorinated amino acid for amide bond formation.
Solution-Phase Acylation and Hydroxylation
Fmoc Protection and Acylation
The patent CN102718739A describes acylation methods for analogous compounds:
- Amino Protection : (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is treated with Fmoc-Cl in tetrahydrofuran (THF) and sodium carbonate.
- Workup : The crude product is purified via recrystallization from ethyl acetate/hexane (1:3).
Characterization Data:
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for preparing (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid?
The compound can be synthesized via Fmoc-protection strategies similar to structurally related amino acid derivatives. A typical protocol involves:
- Reacting the precursor amino acid with Fmoc-Cl in 1,4-dioxane and sodium carbonate solution under stirring at room temperature .
- Purification via reverse-phase chromatography to isolate the product as a white solid .
- Confirmation of stereochemistry using chiral HPLC or X-ray crystallography (if available). Key parameters include solvent selection (e.g., THF for solubility), reaction time optimization, and inert atmosphere to prevent degradation .
Q. How should this compound be stored to ensure stability?
- Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the Fmoc group .
- Protect from light using amber glassware to avoid photodegradation .
- Use desiccants in storage containers to minimize moisture exposure, as humidity can destabilize the hydroxypropanoic acid moiety .
Q. What safety precautions are necessary during handling?
- Wear nitrile gloves , safety goggles, and lab coats to avoid skin/eye contact, as similar Fmoc derivatives cause skin irritation (H315) and eye damage (H319) .
- Use fume hoods to prevent inhalation of aerosols, which may trigger respiratory irritation (H335) .
- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction homogeneity .
- Optimize solvent systems: Replace 1,4-dioxane with dimethylformamide (DMF) for better solubility of fluorinated intermediates .
- Employ solid-phase peptide synthesis (SPPS) techniques for stepwise coupling, minimizing side reactions .
Q. What analytical methods resolve contradictions in spectral data (e.g., NMR or MS)?
- 19F NMR is critical for verifying the presence and position of the 3-fluorophenyl group, as fluorine’s spin-½ nucleus produces distinct splitting patterns .
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight and detects impurities like de-Fmoc byproducts .
- For stereochemical confirmation, use circular dichroism (CD) or compare experimental NMR shifts with computed spectra (DFT calculations) .
Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity or biological interactions?
- The electron-withdrawing fluorine increases the acidity of the hydroxypropanoic acid group, altering its hydrogen-bonding capacity in enzymatic assays .
- Fluorine’s steric and electronic effects may enhance binding affinity to targets like proteases or kinases, as seen in analogs with difluorophenyl groups .
- Compare with non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) to isolate fluorine-specific effects .
Q. What strategies mitigate stability issues during long-term storage or experimental use?
- Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .
- Add stabilizing agents like 1% BHT (butylated hydroxytoluene) to prevent radical-mediated oxidation of the Fmoc group .
- Monitor purity via HPLC-UV at regular intervals, focusing on peaks corresponding to hydrolyzed products (e.g., free amine or carboxylic acid) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Batch-to-batch variability : Ensure consistent stereochemical purity (>98% ee) via chiral chromatography .
- Solvent effects : Activity may differ in DMSO vs. aqueous buffers due to aggregation; use dynamic light scattering (DLS) to assess solubility .
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize confounding variables .
Q. Why do computational docking results conflict with experimental binding data?
- Conformational flexibility : The hydroxypropanoic acid group may adopt multiple rotameric states not captured in rigid docking models. Perform molecular dynamics (MD) simulations to account for flexibility .
- Protonation states : The carboxylic acid’s pKa (~2.5) means it is ionized at physiological pH, altering electrostatic interactions. Re-dock using ionized forms .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
